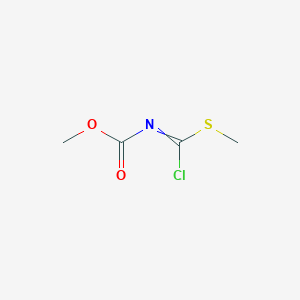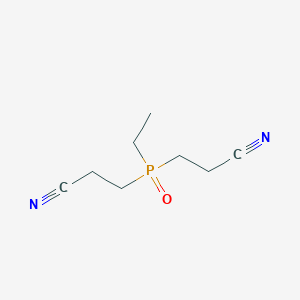![molecular formula C22H28O4 B14640614 3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione CAS No. 52040-23-0](/img/structure/B14640614.png)
3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione is a complex organic compound known for its unique structure and properties. This compound is characterized by its multiple methyl groups and a tetracyclic framework, which contribute to its stability and reactivity in various chemical environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione typically involves multiple steps, including cyclization and methylation reactions. The starting materials often include simpler organic compounds that undergo a series of transformations under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the desired tetracyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
化学反応の分析
Types of Reactions
3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: A similar compound with a simpler structure and different chemical properties.
Octamethylcyclotetrasiloxane: Another related compound with a cyclic structure and distinct applications.
Uniqueness
3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione stands out due to its complex tetracyclic framework and multiple methyl groups, which confer unique stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
52040-23-0 |
|---|---|
分子式 |
C22H28O4 |
分子量 |
356.5 g/mol |
IUPAC名 |
3,3,5,5,11,11,13,13-octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione |
InChI |
InChI=1S/C22H28O4/c1-19(2)9-21(5,6)15-13(19)11-12(18(24)25-15)14-16(26-17(11)23)22(7,8)10-20(14,3)4/h9-10H2,1-8H3 |
InChIキー |
ANJNSKLJQLGTAJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=C1C3=C(C4=C(C(CC4(C)C)(C)C)OC3=O)C(=O)O2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



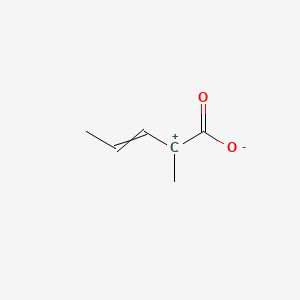
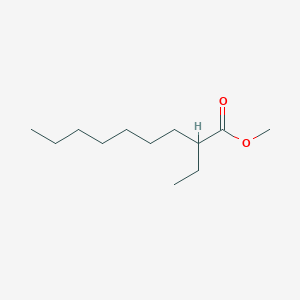
![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
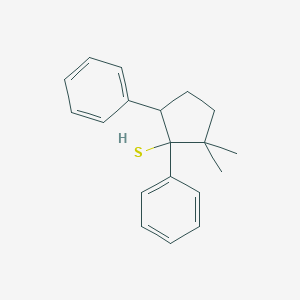
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14640563.png)
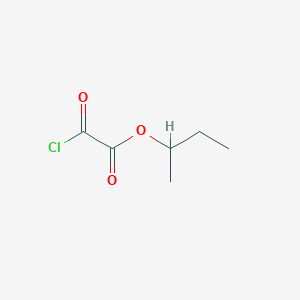

sulfanium bromide](/img/structure/B14640609.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)

